In-Depth Technical Guide: N'-hydroxy-2-methylpropanimidamide
In-Depth Technical Guide: N'-hydroxy-2-methylpropanimidamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of N'-hydroxy-2-methylpropanimidamide, also known as isobutyramidoxime. The document details its physicochemical characteristics, a probable synthesis method, and potential biological activities, including its role as a nitric oxide donor and its reported antitumor properties.
Core Properties and Physicochemical Data
N'-hydroxy-2-methylpropanimidamide is a small molecule with the chemical formula C4H10N2O[1][2]. It belongs to the class of amidoximes, which are known for a variety of biological activities[3]. The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is experimentally confirmed, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C4H10N2O | [1][2] |
| Molecular Weight | 102.14 g/mol | [1][2] |
| CAS Number | 35613-84-4 | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 60 °C | [1] |
| Boiling Point (Predicted) | 146.3 ± 23.0 °C | [3] |
| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 15.04 ± 0.50 | [1] |
| Solubility | Chloroform, Methanol | [1] |
Experimental Protocols
Synthesis of N'-hydroxy-2-methylpropanimidamide
A plausible and high-yield synthesis of N'-hydroxy-2-methylpropanimidamide involves the reaction of isobutyronitrile with hydroxylamine[1]. This method is a common route for the preparation of amidoximes.
Materials:
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Isobutyronitrile
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Hydroxylamine (aqueous solution, e.g., 50%)
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Ethanol
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Water
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer and stir bar
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Rotary evaporator
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Crystallization dish
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isobutyronitrile in a mixture of ethanol and water.
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To this stirred solution, add an aqueous solution of hydroxylamine. A typical molar ratio would be a slight excess of hydroxylamine to isobutyronitrile.
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Heat the reaction mixture to reflux and maintain for approximately 5 hours[1].
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Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water) and allow it to cool slowly to induce crystallization.
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Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. A reported yield for this type of synthesis is approximately 98%[1].
Characterization Protocols
Due to the lack of publicly available experimental spectra for N'-hydroxy-2-methylpropanimidamide, the following represents a general protocol for the characterization of a newly synthesized amidoxime, with expected observations based on its structure.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton NMR spectrum is expected to show a doublet for the six methyl protons, a septet for the methine proton, and broad signals for the -NH₂ and -OH protons, which may be exchangeable with D₂O.
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13C NMR: The carbon NMR spectrum should display signals for the methyl carbons, the methine carbon, and the quaternary carbon of the amidoxime group.
2. Infrared (IR) Spectroscopy:
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Acquire the IR spectrum of the solid sample using a KBr pellet or of a thin film. Key expected vibrational bands include N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-H stretching of the isopropyl group, and the C=N stretching of the imidamide functionality.
3. Mass Spectrometry (MS):
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Obtain the mass spectrum using a suitable ionization technique (e.g., electrospray ionization - ESI). The spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Biological Activity and Signaling Pathways
Antitumor Activity
N'-hydroxy-2-methylpropanimidamide, under its synonym isobutanamidoxime, has been reported to exhibit antitumor activities, specifically against P388 leukemia[1]. The precise mechanism of action for its anti-leukemic effect is not well-documented in the available literature. However, the biological activity of amidoximes is a broad area of research, with various proposed mechanisms that could contribute to their anticancer properties.
Nitric Oxide Donor Pathway
A significant aspect of the biological activity of amidoximes is their ability to act as nitric oxide (NO) donors[4]. This process is not dependent on nitric oxide synthase (NOS) but is catalyzed by cytochrome P450 enzymes[4][5].
The proposed signaling pathway involves the enzymatic oxidation of the amidoxime by cytochrome P450, leading to the release of nitric oxide and the corresponding amide, isobutyramide, as a byproduct[5]. The released nitric oxide can then participate in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission[4]. While this pathway explains the NO-donating properties of amidoximes, its direct link to the reported anti-P388 leukemia activity remains to be fully elucidated.
Experimental and Logical Workflows
The following diagram illustrates the logical workflow from the synthesis of N'-hydroxy-2-methylpropanimidamide to the investigation of its biological properties.
This comprehensive guide provides a foundational understanding of N'-hydroxy-2-methylpropanimidamide for research and development purposes. Further experimental validation of the predicted properties and detailed investigation into its mechanisms of biological action are warranted to fully explore its therapeutic potential.
References
- 1. N'-Hydroxy-2-methylpropanimidamide|35613-84-4|lookchem [lookchem.com]
- 2. N'-Hydroxy-2-methylpropanimidamide | 35613-84-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Formation of nitric oxide by cytochrome P450-catalyzed oxidation of aromatic amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
